molecular formula C7H12ClNO2 B8218158 (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

Cat. No.: B8218158
M. Wt: 177.63 g/mol
InChI Key: LVHNFOMBHNFIKI-PVBZQRKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This scaffold is known for its high strain and rigidity, making it an interesting subject for chemical research and drug design. The compound is a derivative of acetic acid, where the amino group is attached to a bicyclo[1.1.1]pentane ring, and it is often used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride typically involves the use of [1.1.1]propellane as a key starting material. One common method involves the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This reaction is often carried out under photoredox catalysis conditions, which help to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to produce the desired amino acid derivative.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The rigid and strained structure of the bicyclo[1.1.1]pentane ring allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with target molecules, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride lies in its combination of the bicyclo[1.1.1]pentane scaffold with an amino acid structure. This combination provides a balance of rigidity and functional versatility, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4?,5-,7?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHNFOMBHNFIKI-PVBZQRKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC1(C2)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.